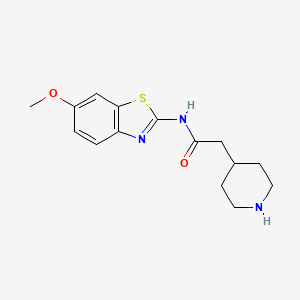
2-(4-Hydroxyphenyl)sulfanyl-1-pyrrolidin-1-ylethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Hydroxyphenyl)sulfanyl-1-pyrrolidin-1-ylethanone is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields. This compound is also known as HPE and has a molecular formula of C12H15NO2S.
作用机制
The mechanism of action of HPE is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. HPE has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. HPE has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), which is a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects
HPE has been shown to possess various biochemical and physiological effects. In vitro studies have demonstrated that HPE has antioxidant properties, which may be attributed to its ability to scavenge free radicals. HPE has also been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. In vivo studies have demonstrated that HPE can reduce inflammation and oxidative stress in animal models.
实验室实验的优点和局限性
One of the main advantages of using HPE in lab experiments is its low toxicity and high stability. HPE has been shown to have minimal toxicity in animal models, which makes it a safe compound to work with. However, one of the limitations of using HPE is its low solubility in water, which may affect its bioavailability in vivo.
未来方向
There are several future directions for the research on HPE. One of the main areas of research is in the development of HPE-based drugs for the treatment of inflammatory diseases and cancer. HPE can also be used as a lead compound for the development of new drugs with improved efficacy and safety profiles. Furthermore, the mechanism of action of HPE needs to be further elucidated to fully understand its potential therapeutic applications.
Conclusion
In conclusion, 2-(4-Hydroxyphenyl)sulfanyl-1-pyrrolidin-1-ylethanone is a promising compound with potential application in various fields of science. The synthesis method of HPE has been optimized to obtain high yields and purity. HPE has been shown to possess anti-inflammatory and antioxidant properties, and it has potential applications in the treatment of cancer. HPE has minimal toxicity and high stability, which makes it a safe compound to work with. However, its low solubility in water may affect its bioavailability in vivo. Further research is needed to fully understand the mechanism of action of HPE and its potential therapeutic applications.
合成方法
The synthesis method of HPE involves the reaction of 4-hydroxybenzenethiol with 1-bromo-2-(1-pyrrolidinyl) ethanone in the presence of a base. The reaction takes place at room temperature and yields HPE as a white crystalline solid. The synthesis method of HPE has been optimized to obtain high yields and purity.
科学研究应用
HPE has been studied extensively for its potential application in various fields of science. One of the main areas of research is in the field of medicinal chemistry, where HPE has been shown to possess anti-inflammatory and antioxidant properties. HPE has also been studied for its potential application in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
属性
IUPAC Name |
2-(4-hydroxyphenyl)sulfanyl-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S/c14-10-3-5-11(6-4-10)16-9-12(15)13-7-1-2-8-13/h3-6,14H,1-2,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRTGEUKUEYZKDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Hydroxyphenyl)sulfanyl-1-pyrrolidin-1-ylethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[Methyl-[(5-methyl-1,2-oxazol-3-yl)methyl]sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B7576555.png)

![2-[1-(2-Hydroxy-5-methoxybenzoyl)piperidin-2-yl]acetic acid](/img/structure/B7576559.png)
![2-[1-[2-(2-Methylphenyl)acetyl]piperidin-2-yl]acetic acid](/img/structure/B7576564.png)
![2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-propylamino]acetic acid](/img/structure/B7576570.png)
![2-[Propyl-[4-(tetrazol-1-yl)benzoyl]amino]acetic acid](/img/structure/B7576578.png)
![2-[[3-(Dimethylamino)benzoyl]-propylamino]acetic acid](/img/structure/B7576594.png)

![3-[(5-Bromothiophen-2-yl)methylamino]pentanenitrile](/img/structure/B7576614.png)
![2-[(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)-propylamino]acetic acid](/img/structure/B7576622.png)
![3-[3-(4-hydroxyphenyl)sulfanylpropyl]-1H-benzimidazol-2-one](/img/structure/B7576625.png)

![2-[4-[[2-(2-Methyl-1,3-thiazol-4-yl)acetyl]amino]pyrazol-1-yl]acetic acid](/img/structure/B7576648.png)
